

Application Notes and Protocols for Refolding and Purification of Recombinant Leghemoglobin II

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *leghemoglobin II*

Cat. No.: *B1167263*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant **leghemoglobin II**, a heme-containing protein naturally found in the root nodules of legumes, has garnered significant interest for its potential applications in various fields, including as a blood substitute and as an oxygen carrier in cell culture media. Expression of recombinant leghemoglobin in *Escherichia coli* often leads to the formation of insoluble inclusion bodies. This document provides a detailed protocol for the solubilization, refolding, and purification of recombinant **leghemoglobin II** from *E. coli* inclusion bodies, yielding a highly pure and biologically active protein.

The following protocol outlines a robust method for obtaining functional recombinant **leghemoglobin II**, focusing on an on-column refolding technique using immobilized metal affinity chromatography (IMAC) for His-tagged **leghemoglobin II**, followed by polishing steps using ion-exchange and size-exclusion chromatography.

Data Presentation

The following table summarizes the expected quantitative data from a typical purification of recombinant **leghemoglobin II** from a 1-liter *E. coli* culture.

Purification Step	Total Protein (mg)	Leghemoglobin II (mg)	Purity (%)	Yield (%)
Cell Lysate	2500	-	-	100
Inclusion Bodies	400	~200	~50	~50
Solubilized Inclusion Bodies	380	~190	~50	~47.5
IMAC (On-column refolding)	150	142.5	95	35.6
Anion-Exchange Chromatography	120	117.6	98	29.4
Size-Exclusion Chromatography	100	99	>99	24.8

Experimental Protocols

Expression and Inclusion Body Isolation

This protocol assumes the expression of a His-tagged recombinant **leghemoglobin II** in an appropriate *E. coli* strain (e.g., BL21(DE3)).

Materials:

- Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA, 1 mM PMSF, 1 mg/mL lysozyme
- Wash Buffer I: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1% (v/v) Triton X-100
- Wash Buffer II: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl

Procedure:

- Harvest the cell pellet from a 1 L culture by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

- Incubate on ice for 30 minutes.
- Disrupt the cells by sonication on ice (e.g., 6 cycles of 30 seconds on, 30 seconds off).
- Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C to pellet the inclusion bodies.
- Discard the supernatant. Resuspend the pellet in 20 mL of Wash Buffer I and vortex thoroughly.
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Discard the supernatant. Resuspend the pellet in 20 mL of Wash Buffer II and vortex thoroughly.
- Centrifuge at 15,000 x g for 20 minutes at 4°C.
- Discard the supernatant. The resulting pellet contains the purified inclusion bodies.

Solubilization of Inclusion Bodies

Materials:

- Solubilization Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea, 10 mM DTT

Procedure:

- Resuspend the inclusion body pellet in 10 mL of Solubilization Buffer.
- Stir gently at room temperature for 1 hour to ensure complete solubilization.
- Centrifuge at 20,000 x g for 30 minutes at room temperature to remove any remaining insoluble material.
- Carefully collect the supernatant containing the denatured recombinant **leghemoglobin II**.

On-column Refolding and IMAC Purification

This step utilizes the His-tag for both purification and refolding of the protein on an IMAC column.

Materials:

- IMAC Binding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 8 M Urea, 10 mM Imidazole
- IMAC Refolding Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 10 mM Imidazole
- IMAC Elution Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 250 mM Imidazole
- IMAC Column: Pre-packed Ni-NTA or other suitable IMAC resin

Procedure:

- Equilibrate the IMAC column with 5 column volumes (CV) of IMAC Binding Buffer.
- Load the solubilized protein solution onto the column at a low flow rate (e.g., 0.5 mL/min).
- Wash the column with 10 CV of IMAC Binding Buffer to remove non-specifically bound proteins.
- To initiate refolding, apply a linear gradient from 100% IMAC Binding Buffer to 100% IMAC Refolding Buffer over 20 CV. This gradual removal of urea allows the protein to refold while bound to the resin.
- Wash the column with 5 CV of IMAC Refolding Buffer.
- Elute the refolded His-tagged **leghemoglobin II** with 5 CV of IMAC Elution Buffer.
- Collect fractions and analyze by SDS-PAGE.

Anion-Exchange Chromatography (AEX)

This step further purifies the refolded **leghemoglobin II** based on its charge.

Materials:

- AEX Buffer A: 20 mM Tris-HCl (pH 8.0)
- AEX Buffer B: 20 mM Tris-HCl (pH 8.0), 1 M NaCl

- Anion-Exchange Column: Q Sepharose or similar strong anion-exchange resin

Procedure:

- Pool the fractions from the IMAC elution containing **leghemoglobin II** and buffer exchange into AEX Buffer A using a desalting column or dialysis.
- Equilibrate the anion-exchange column with 5 CV of AEX Buffer A.
- Load the buffer-exchanged sample onto the column.
- Wash the column with 5 CV of AEX Buffer A.
- Elute the bound **leghemoglobin II** with a linear gradient of 0-50% AEX Buffer B over 20 CV.
- Collect fractions and analyze by SDS-PAGE. The reddish color of leghemoglobin can be used for visual tracking.

Size-Exclusion Chromatography (SEC)

The final polishing step separates the monomeric, correctly folded **leghemoglobin II** from any remaining aggregates.

Materials:

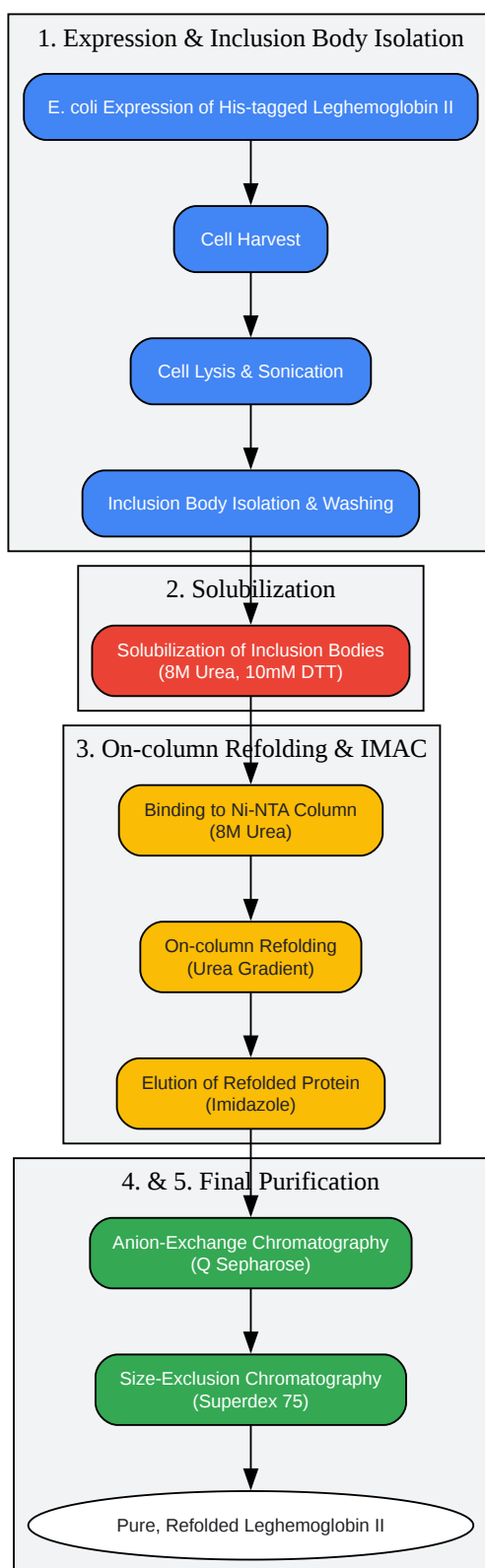
- SEC Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl
- Size-Exclusion Column: Superdex 75 or similar resin with an appropriate separation range

Procedure:

- Concentrate the pooled and buffer-exchanged fractions from the AEX step to a suitable volume (e.g., 1-2 mL).
- Equilibrate the size-exclusion column with 2 CV of SEC Buffer.
- Load the concentrated protein sample onto the column.
- Elute with SEC Buffer at a constant flow rate.

- Collect fractions corresponding to the expected molecular weight of monomeric **leghemoglobin II** (~16 kDa).
- Analyze the purity of the final product by SDS-PAGE and assess its concentration.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the refolding and purification of recombinant **leghemoglobin II**.

- To cite this document: BenchChem. [Application Notes and Protocols for Refolding and Purification of Recombinant Leghemoglobin II]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167263#protocol-for-refolding-and-purification-of-recombinant-leghemoglobin-ii>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com